Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
CAS No.: 93980-61-1
Cat. No.: VC17005580
Molecular Formula: C20H36O7
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93980-61-1 |
|---|---|
| Molecular Formula | C20H36O7 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid |
| Standard InChI | InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25) |
| Standard InChI Key | AINUDUZWTSLGMN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is systematically named 2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid under IUPAC conventions. Its structure features a central propane backbone substituted with three carboxylate groups, one of which is esterified with a tetradecyl (C14) alkyl chain. The remaining two carboxyl groups exist in their protonated (acid) form, contributing to the compound’s amphiphilic properties. The canonical SMILES representation explicitly defines this arrangement.
Spectroscopic and Stereochemical Data
The compound’s Standard InChIKey (AINUDUZWTSLGMN-UHFFFAOYSA-N) facilitates unambiguous identification in chemical databases. While experimental NMR or crystallographic data are absent from public records, computational models predict a pseudo-trigonal planar geometry around the central carbon atom due to steric hindrance from the tetradecyl chain. This configuration may limit rotational freedom, as evidenced by the absence of 3D conformational data in PubChem entries .
Synthesis and Industrial Production
Scalability Challenges
Industrial-scale production faces hurdles due to the compound’s mixed hydrophilicity-lipophilicity balance (HLB). The tetradecyl chain promotes aggregation in aqueous media, complicating purification via standard crystallization. Alternative strategies such as membrane filtration or supercritical CO extraction may mitigate these issues, though no published workflows confirm their efficacy.
Physicochemical Properties
Solubility and Partitioning Behavior
Experimental solubility data remain sparse, but analog studies on tridodecyl citrate (CAS 65277-53-4) suggest limited aqueous solubility (<0.1 mg/mL at 25°C) and a calculated logP of 4.2 ± 0.3 . The presence of free carboxyl groups in tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate likely enhances water compatibility compared to fully esterified derivatives, though the C14 chain dominates partitioning behavior.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds indicates decomposition onset temperatures () near 180°C for citrate esters . The unsaturated electron density around the ester linkage in tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate may lower this threshold, necessitating inert atmospheres during high-temperature processing.
Functional Applications
Pharmaceutical Intermediate
The compound’s dual carboxylic acid and ester functionalities make it a plausible intermediate in prodrug synthesis. For instance, ionizable carboxyl groups could facilitate salt formation with amine-containing APIs, as demonstrated in the tetradecan-1-amine citrate salt (CAS 6937-06-0) . Such derivatives may improve drug solubility or enable sustained-release formulations.
Cosmetic Emulsifier
In cosmetic formulations, the amphiphilic nature of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate suggests utility as a nonionic emulsifier. Its HLB value, estimated at 7–9 based on structural analogs, positions it for oil-in-water emulsions requiring moderate hydrophilicity .
Comparative Analysis with Structural Analogs
This table underscores how alkyl chain length and esterification degree critically modulate physicochemical behavior. Fully esterified variants exhibit markedly higher hydrophobicity, expanding their utility as plasticizers or lubricant additives .
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